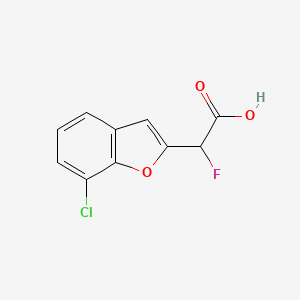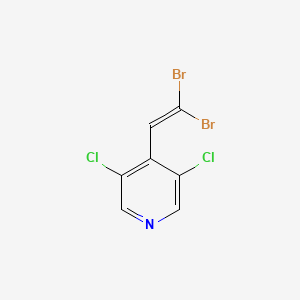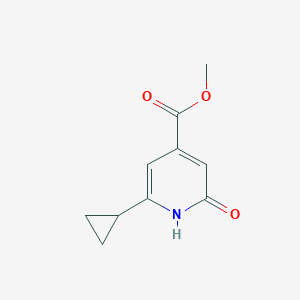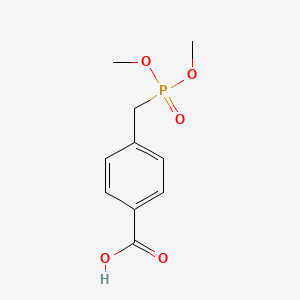
4-((Dimethoxyphosphoryl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethoxyphosphoryl)methyl)benzoic acid is an organic compound with the molecular formula C10H13O5P It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a dimethoxyphosphoryl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxyphosphoryl)methyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with dimethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the dimethoxyphosphoryl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((Dimethoxyphosphoryl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine oxide or phosphine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major products are phosphine oxide or phosphine derivatives.
Substitution: The major products are substituted benzoic acid derivatives, such as nitrobenzoic acid, sulfonic acid, and halogenated benzoic acids.
Aplicaciones Científicas De Investigación
4-((Dimethoxyphosphoryl)methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((Dimethoxyphosphoryl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethoxyphosphorylmethyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties.
Trimethyl phosphonoacetate: A related phosphonic ester with different functional groups.
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: Another phosphonic ester with distinct structural features.
Uniqueness
4-((Dimethoxyphosphoryl)methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a dimethoxyphosphoryl group
Propiedades
Fórmula molecular |
C10H13O5P |
|---|---|
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
4-(dimethoxyphosphorylmethyl)benzoic acid |
InChI |
InChI=1S/C10H13O5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H,11,12) |
Clave InChI |
VZNBIERTQISVTJ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC=C(C=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


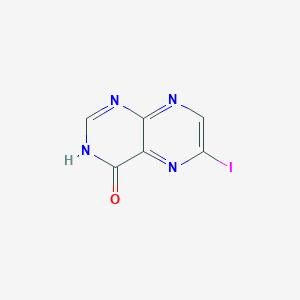
![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
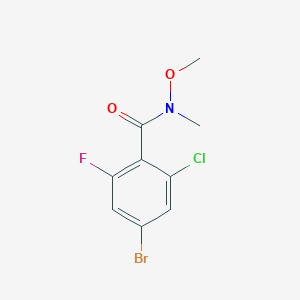
![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
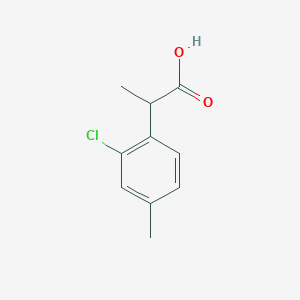
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)
![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
